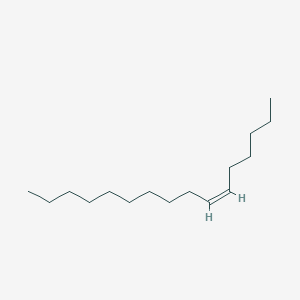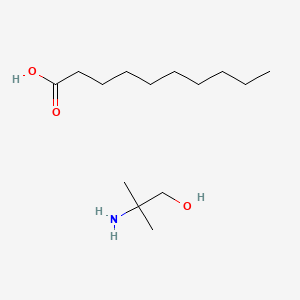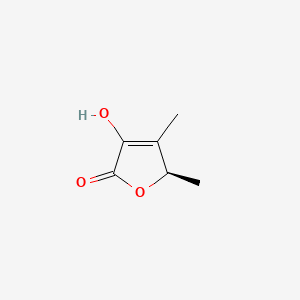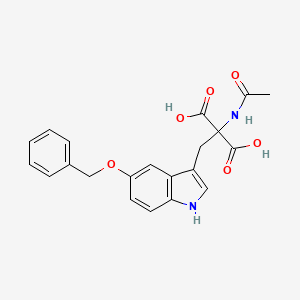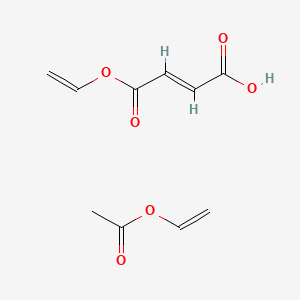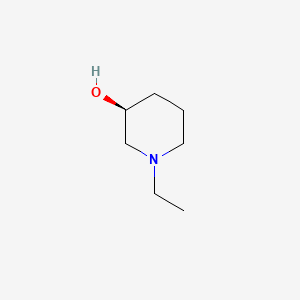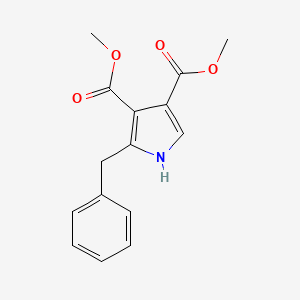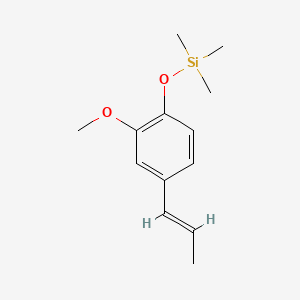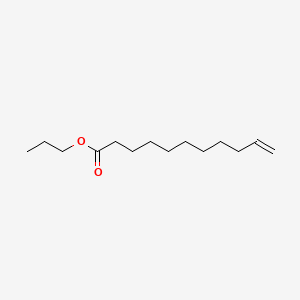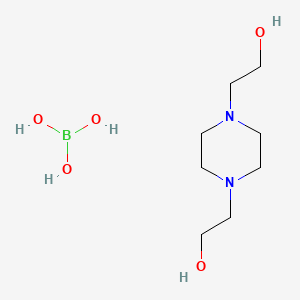
Einecs 300-895-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 300-895-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (Einecs). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its Einecs number, which is a unique identifier used to catalog and regulate chemicals within the European Union.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Einecs 300-895-0 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthesis typically involves a series of chemical reactions, including condensation, oxidation, and reduction processes. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and minimize impurities.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large-scale reactors and continuous production processes. The industrial methods focus on efficiency, cost-effectiveness, and environmental sustainability. Advanced technologies, such as automated control systems and real-time monitoring, are employed to ensure consistent quality and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
Einecs 300-895-0 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired products. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at lower temperatures under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Einecs 300-895-0 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It can act as an inhibitor or activator of specific enzymes.
Medicine: The compound has potential therapeutic applications, including its use as a drug candidate for treating certain diseases. It may also be used in diagnostic assays and medical imaging.
Industry: this compound is employed in industrial processes, such as the production of polymers, coatings, and adhesives. It is also used in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Einecs 300-895-0 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Einecs 300-895-0 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. The comparison can focus on aspects such as:
Chemical Properties: Differences in molecular weight, solubility, and stability.
Reactivity: Variations in the types of reactions and conditions required.
Applications: Distinct uses in scientific research, medicine, and industry.
List of Similar Compounds
- Einecs 300-896-1
- Einecs 300-897-2
- Einecs 300-898-3
These compounds share some similarities with this compound but may differ in specific properties and applications.
Propriétés
Numéro CAS |
93964-49-9 |
|---|---|
Formule moléculaire |
C8H21BN2O5 |
Poids moléculaire |
236.08 g/mol |
Nom IUPAC |
boric acid;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C8H18N2O2.BH3O3/c11-7-5-9-1-2-10(4-3-9)6-8-12;2-1(3)4/h11-12H,1-8H2;2-4H |
Clé InChI |
AUIKSGHIMJWHNK-UHFFFAOYSA-N |
SMILES canonique |
B(O)(O)O.C1CN(CCN1CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


